4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by the presence of a chlorine atom at the 4th position and an isopropyl group at the 2nd position of the thieno[2,3-d]pyrimidine ring system. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thienopyrimidine derivatives can be formed.
Oxidation and Reduction Products: Different oxidation states and reduced forms of the compound can be obtained.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar thienopyrimidine structures but different substituents.
Pyrido[2,3-d]pyrimidine Derivatives: Compounds with a pyridine ring fused to a pyrimidine ring, exhibiting similar biological activities.
Uniqueness
4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine is unique due to the specific positioning of the chlorine atom and the isopropyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H9ClN2S |
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Molecular Weight |
212.70 g/mol |
IUPAC Name |
4-chloro-2-propan-2-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H9ClN2S/c1-5(2)8-11-7(10)6-3-4-13-9(6)12-8/h3-5H,1-2H3 |
InChI Key |
UWEXHIIXENNDMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=CS2)C(=N1)Cl |
Origin of Product |
United States |
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